molecular formula C28H28N2O3S B281328 N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide

N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B281328
M. Wt: 472.6 g/mol
InChI Key: VQPFRCRJRTVYBQ-KRUMMXJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide, also known as MTS, is a compound that has been extensively studied in scientific research due to its unique chemical properties. MTS has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide binds to the active site of CA enzymes and inhibits their activity by preventing the hydration of carbon dioxide to bicarbonate ion. This results in the accumulation of carbon dioxide, which leads to a decrease in intracellular pH and ultimately cell death. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been shown to be a potent inhibitor of CA IX and XII isoforms, which are highly expressed in hypoxic tumor microenvironments.
Biochemical and Physiological Effects:
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been studied as a potential treatment for glaucoma, osteoporosis, and epilepsy. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has also been shown to have anti-inflammatory and antioxidant properties. However, further studies are required to fully understand the potential therapeutic applications of N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide.

Advantages and Limitations for Lab Experiments

N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has several advantages for lab experiments. It is a selective inhibitor of CA IX and XII isoforms, which makes it a useful tool for studying the role of these enzymes in various physiological processes. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide is also stable and easy to synthesize, which makes it a cost-effective reagent for research purposes. However, N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide also has potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide. One potential area of research is the development of N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide derivatives with improved solubility and selectivity for CA isoforms. Another area of research is the investigation of the potential therapeutic applications of N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide in various diseases. Additionally, the mechanism of action of N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide needs to be further elucidated to fully understand its effects on cellular processes. Overall, N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has the potential to be a valuable tool for scientific research and a promising therapeutic agent for various diseases.

Synthesis Methods

N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide can be synthesized by reacting 2,4,6-trimethylbenzenesulfonyl chloride with 3-(mesitylamino) salicylaldehyde in the presence of a base such as triethylamine. The reaction yields N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide as a yellow solid with a melting point of 220-222°C. The purity of N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide can be confirmed by using analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been widely used in scientific research due to its ability to selectively inhibit carbonic anhydrase (CA) enzymes. CA enzymes play a crucial role in various physiological processes such as acid-base balance, ion transport, and respiration. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been shown to selectively inhibit the activity of CA IX and XII isoforms, which are overexpressed in various types of cancer cells. Therefore, N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been studied as a potential anticancer agent.

properties

Molecular Formula

C28H28N2O3S

Molecular Weight

472.6 g/mol

IUPAC Name

(NZ)-2,4,6-trimethyl-N-[4-oxo-3-(2,4,6-trimethylanilino)naphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C28H28N2O3S/c1-16-11-18(3)26(19(4)12-16)29-25-15-24(22-9-7-8-10-23(22)27(25)31)30-34(32,33)28-20(5)13-17(2)14-21(28)6/h7-15,29H,1-6H3/b30-24-

InChI Key

VQPFRCRJRTVYBQ-KRUMMXJUSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC2=C/C(=N/S(=O)(=O)C3=C(C=C(C=C3C)C)C)/C4=CC=CC=C4C2=O)C

SMILES

CC1=CC(=C(C(=C1)C)NC2=CC(=NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4C2=O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=CC(=NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4C2=O)C

Origin of Product

United States

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